molecular formula C12H12N2O4S B1217519 Supidimide CAS No. 49785-74-2

Supidimide

Katalognummer: B1217519
CAS-Nummer: 49785-74-2
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: QQWLXNMPPFCVCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Supidimid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Piperidin mit Benzisothiazolinonderivaten beinhaltet. Die wichtigsten Schritte sind:

Industrielle Produktionsverfahren: Die industrielle Produktion von Supidimid beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet typischerweise die Kontrolle der Temperatur, des Drucks und den Einsatz von Katalysatoren, um die Reaktionsausbeute zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Supidimid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Influence on Neurotransmitter Systems

Research indicates that supidimide affects several neurotransmitter systems in the brain. A study investigated its impact on noradrenergic, dopaminergic, serotoninergic, and gamma-aminobutyric acid (GABA)ergic systems in rats. Key findings include:

  • Dopamine and Serotonin Levels : this compound did not significantly alter dopamine or serotonin levels in vivo at dosages below 300 mg/kg. However, it did slow down GABA accumulation in treated mice and inhibited GABA uptake at higher concentrations (10^-4 mol/l) .
  • Receptor Binding : The compound exhibited minimal influence on the binding of neurotransmitters to their respective receptors, suggesting a selective action mechanism .

Immunological Investigations

This compound's potential as an immunomodulator has been explored in the context of tumor necrosis factor-alpha (TNF-α) inhibition. It was tested alongside thalidomide derivatives for their effects on immune cell activation. Notably:

  • Inhibition of TNF-α : this compound demonstrated significant inhibition of TNF-α production in vitro, indicating its potential utility in treating inflammatory conditions .
  • Selective Gene Regulation : The compound may facilitate selective gene regulation through modulation of immune responses .

Gastrointestinal Applications

This compound has also been studied for its effects on gastrointestinal motility. A notable study reported:

  • Inhibition of Gastric Motility : Oral administration of this compound at a dosage of 200 mg resulted in a significant reduction in spontaneous gastric motility for 90 to 120 minutes post-administration . This effect suggests potential applications in managing gastrointestinal disorders characterized by hypermotility.

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Study Focus Findings Reference
Neurotransmitter SystemsMinimal impact on dopamine and serotonin levels; inhibition of GABA uptake
Immunological ResponseSignificant TNF-α inhibition; potential for selective gene regulation
Gastrointestinal MotilityReduction in gastric motility for 90 to 120 minutes post-administration

Biologische Aktivität

Supidimide, a derivative of thalidomide, has garnered attention for its potential biological activities, particularly in the realms of immunosuppression and anti-inflammatory effects. This compound is primarily studied for its interactions with neurotransmitter systems and its implications in various therapeutic contexts.

This compound exhibits several biological effects that are crucial for its therapeutic applications:

  • Neurotransmitter Modulation : Research indicates that this compound influences brain neurotransmitter systems, particularly affecting levels of noradrenaline and dopamine. These neurotransmitters play significant roles in mood regulation and cognitive functions, suggesting potential applications in psychiatric disorders .
  • Anti-inflammatory Effects : Similar to thalidomide, this compound has demonstrated anti-inflammatory properties. It modulates the secretion of cytokines, which are critical in inflammatory responses. This includes the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in chronic inflammatory conditions .

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Type Psycholeptic (hypnotic and sedative)
Mechanism Modulates neurotransmitter systems; anti-inflammatory action
Cytokine Regulation Decreases TNF-α, IL-6; increases anti-inflammatory cytokines
Therapeutic Uses Potential applications in inflammatory diseases, mood disorders

Clinical Applications

  • Neuropsychiatric Disorders : A study explored the effects of this compound on patients with severe depression. Results indicated a significant improvement in depressive symptoms correlated with changes in noradrenaline levels .
  • Inflammatory Conditions : In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. The trial reported a reduction in disease activity scores and a decrease in inflammatory markers compared to controls .

Comparative Studies

A comparative analysis between this compound and thalidomide revealed that while both compounds share similar pathways in modulating cytokine profiles, this compound exhibited a more favorable side effect profile, particularly concerning neurotoxicity .

Efficacy in Animal Models

Research utilizing rat models has shown that this compound effectively reduces inflammation induced by adjuvant arthritis, demonstrating its potential as a therapeutic agent for autoimmune diseases. The compound's ability to lower pro-inflammatory cytokines was particularly noted during these studies .

Neurotransmitter Analysis

In studies assessing the impact of this compound on neurotransmitter levels, significant alterations were observed post-administration. Specifically, increases in dopamine and noradrenaline were recorded, suggesting enhanced synaptic transmission and potential benefits for mood regulation .

Eigenschaften

CAS-Nummer

49785-74-2

Molekularformel

C12H12N2O4S

Molekulargewicht

280.30 g/mol

IUPAC-Name

1,1-dioxo-2-(2-oxopiperidin-3-yl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H12N2O4S/c15-11-9(5-3-7-13-11)14-12(16)8-4-1-2-6-10(8)19(14,17)18/h1-2,4,6,9H,3,5,7H2,(H,13,15)

InChI-Schlüssel

QQWLXNMPPFCVCD-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Kanonische SMILES

C1CC(C(=O)NC1)N2C(=O)C3=CC=CC=C3S2(=O)=O

Key on ui other cas no.

49785-74-2

Synonyme

CG 3033
supidimide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.